1,2,2,2-Tetrachloroethanol
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Overview
Description
1,2,2,2-Tetrachloroethanol is a chlorinated hydrocarbon with the molecular formula C2H2Cl4. It is a colorless to pale yellow liquid with a pungent, chloroform-like odor. This compound is known for its high toxicity and is primarily used in industrial applications as a solvent and intermediate in chemical synthesis .
Preparation Methods
1,2,2,2-Tetrachloroethanol can be synthesized through several methods:
Addition of Chlorine to Acetylene: This method involves the catalytic addition of chlorine to acetylene, using stibium pentachloride or ferric chloride as catalysts.
Chlorination of 1,2-Dichloroethane: This process involves the chlorination of 1,2-dichloroethane to produce this compound.
Catalytic Chlorination of Ethane: Ethane is chlorinated in the presence of a catalyst to yield this compound.
Direct Oxychlorination/Chlorination of Ethylene: Ethylene undergoes direct chlorination or oxychlorination to form this compound.
Chemical Reactions Analysis
1,2,2,2-Tetrachloroethanol undergoes various chemical reactions:
Scientific Research Applications
1,2,2,2-Tetrachloroethanol has several applications in scientific research:
Mechanism of Action
1,2,2,2-Tetrachloroethanol exerts its effects through several mechanisms:
Comparison with Similar Compounds
1,2,2,2-Tetrachloroethanol can be compared with other chlorinated hydrocarbons:
1,1,2,2-Tetrachloroethane: Similar in structure but used primarily as an industrial solvent.
Trichloroethylene: Less toxic and more stable, commonly used as a degreasing agent.
Properties
IUPAC Name |
1,2,2,2-tetrachloroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O/c3-1(7)2(4,5)6/h1,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBAYVSFSVYLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857369-67-6 |
Source
|
Record name | 1,2,2,2-Tetrachloroethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857369676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,2,2-TETRACHLOROETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GE940B2F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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